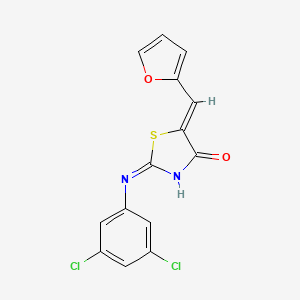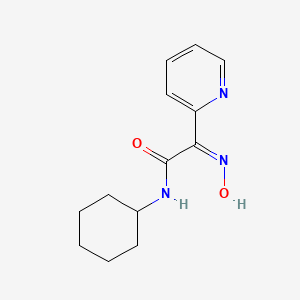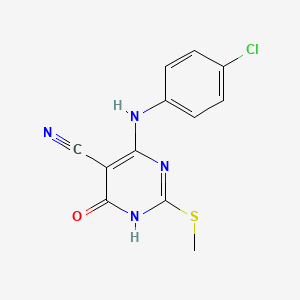![molecular formula C17H12Cl2N2OS B13377384 2-[(2,4-dichlorobenzyl)sulfanyl]-6-phenylpyrimidin-4(1H)-one](/img/structure/B13377384.png)
2-[(2,4-dichlorobenzyl)sulfanyl]-6-phenylpyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,4-dichlorobenzyl)sulfanyl]-6-phenylpyrimidin-4(1H)-one is an organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a dichlorobenzyl group and a phenyl group attached to a pyrimidinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dichlorobenzyl)sulfanyl]-6-phenylpyrimidin-4(1H)-one typically involves the reaction of 2,4-dichlorobenzyl chloride with 6-phenylpyrimidin-4(1H)-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-[(2,4-dichlorobenzyl)sulfanyl]-6-phenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amine-substituted pyrimidinone derivative, while oxidation might produce a sulfoxide or sulfone derivative.
科学研究应用
2-[(2,4-dichlorobenzyl)sulfanyl]-6-phenylpyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
作用机制
The mechanism of action of 2-[(2,4-dichlorobenzyl)sulfanyl]-6-phenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-[(2,4-Dichlorobenzyl)sulfanyl]-1H-benzimidazole: Shares the dichlorobenzyl group but has a benzimidazole core instead of a pyrimidinone.
2-[(2,4-Dichlorobenzyl)sulfanyl]-6-methyl-4-pyrimidinol: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
2-[(2,4-dichlorobenzyl)sulfanyl]-6-phenylpyrimidin-4(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various research applications .
属性
分子式 |
C17H12Cl2N2OS |
|---|---|
分子量 |
363.3 g/mol |
IUPAC 名称 |
2-[(2,4-dichlorophenyl)methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H12Cl2N2OS/c18-13-7-6-12(14(19)8-13)10-23-17-20-15(9-16(22)21-17)11-4-2-1-3-5-11/h1-9H,10H2,(H,20,21,22) |
InChI 键 |
QQQRRUUJVCYFTM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Bromo-6-[({2-[(3-bromo-5-tert-butyl-2-hydroxybenzylidene)amino]cyclohexyl}imino)methyl]-4-tert-butylphenol](/img/structure/B13377309.png)
![(5E)-2-(2,4-dimethylanilino)-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13377314.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide](/img/structure/B13377330.png)

![7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B13377335.png)
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide](/img/structure/B13377336.png)

![2,7-Diamino-3-(4-methylbenzyl)-5-(3-pyridinyl)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13377348.png)
![4-Tert-butyl-2-[({2-[(5-tert-butyl-3-chloro-2-hydroxybenzylidene)amino]cyclohexyl}imino)methyl]-6-chlorophenol](/img/structure/B13377349.png)
![N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B13377354.png)
![13-(Furan-2-yl)-11-(4-methylphenyl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B13377361.png)
![1-{2-[4-(4-Morpholinyl)phenyl]vinyl}isoquinoline](/img/structure/B13377367.png)
![4-(Methylamino)-5,6,7,8-tetrahydrobenzothiopheno[2,3-d]pyrimidine-2-thiol](/img/structure/B13377379.png)
